molecular formula C11H10N2OS B2838067 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide CAS No. 58351-19-2

2-(4-Phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2838067
CAS No.: 58351-19-2
M. Wt: 218.27
InChI Key: MITSOTISLAVGFW-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1,3-thiazol-2-yl)acetamide is an organic compound with the molecular formula C11H10N2OS It belongs to the class of thiazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-phenylthiazol-2-amine with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated thiazole derivatives.

Scientific Research Applications

2-(4-Phenyl-1,3-thiazol-2-yl)acetamide has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
  • 2-(4-Chloro-1,3-thiazol-2-yl)acetamide
  • 2-(4-Bromo-1,3-thiazol-2-yl)acetamide

Uniqueness

2-(4-Phenyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the phenyl group, which enhances its lipophilicity and potential biological activity compared to its methyl, chloro, or bromo analogs. This structural feature may contribute to its higher efficacy in certain biological applications .

Biological Activity

2-(4-Phenyl-1,3-thiazol-2-yl)acetamide is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10N2S\text{C}_{11}\text{H}_{10}\text{N}_2\text{S}

This compound features a thiazole ring fused with a phenyl group and an acetamide moiety, which is pivotal for its biological interactions.

The biological activity of this compound primarily involves:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting the growth of various pathogens. It acts by disrupting bacterial lipid biosynthesis pathways, which are crucial for maintaining cell membrane integrity .
  • Antitumor Activity : Research has shown that this compound can induce apoptosis in cancer cells by targeting specific receptors such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). It has demonstrated an IC50 value of 5.73 µM against MCF-7 breast cancer cells .
  • Enzyme Inhibition : The compound has been identified to inhibit enzymes critical for the survival of pathogens, including DprE1 in Mycobacterium tuberculosis, thereby blocking cell wall biosynthesis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target IC50 Value Reference
AntimicrobialVarious bacteriaVaries,
Antitumor (MCF-7 cells)VEGFR-25.73 µM
Enzyme InhibitionDprE1 (Mycobacterium tuberculosis)Not specified

Case Studies

Several studies have investigated the efficacy and mechanisms of action of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for developing new antibiotics .
  • Antitumor Mechanism : In vitro studies on breast cancer cell lines showed that this compound induced significant apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent in cancer treatment .
  • Synergistic Effects : Research on hybrid compounds combining thiazole with other antimicrobial agents highlighted enhanced antibacterial activity when used in conjunction with cell-penetrating peptides, suggesting a promising avenue for future therapeutic strategies .

Properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-10(14)6-11-13-9(7-15-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITSOTISLAVGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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